molecular formula C21H28O4 B596755 6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(pentyl-5,5,5-D3)-6H-dibenzo(b,D)pyran-9-carboxylic acid, (6aR,10aR)- CAS No. 130381-15-6

6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(pentyl-5,5,5-D3)-6H-dibenzo(b,D)pyran-9-carboxylic acid, (6aR,10aR)-

Cat. No. B596755
CAS RN: 130381-15-6
M. Wt: 347.469
InChI Key: YOVRGSHRZRJTLZ-FWHYEAKOSA-N
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Description

The compound “6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(pentyl-5,5,5-D3)-6H-dibenzo(b,D)pyran-9-carboxylic acid, (6aR,10aR)-” is a diterpenoid. It is a biosynthetic precursor to Δ9-tetrahydrocannabinol, the principal psychoactive constituent of the cannabis plant . The compound is substituted at position 1 by a hydroxy group, positions 6, 6 and 9 by methyl groups and at position 3 by a pentyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[c]chromene ring substituted at various positions. The formula of the compound is C22H30O4 . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 358.47120, and a monoisotopic mass of 358.21441 .

Scientific Research Applications

Synthesis and Evaluation

  • Matsumoto et al. (1977) synthesized a series of 1-amino- and 1-mercapto-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyrans and evaluated them for CNS activity in rodents, finding that changes to the 1-hydroxy group affected pharmacological activity (Matsumoto, Stark, & Meister, 1977).
  • Meltzer et al. (1981) continued the synthesis of side-chain analogues of Δ6a,10a-tetrahydrocannabinol as potential therapeutic agents, leading to the synthesis of various compounds including a possible metabolite and a propargylacetic acid derivative (Meltzer, Dalzell, & Razdan, 1981).
  • Lander et al. (1976) conducted total syntheses of cannabidiol and Δ1-tetrahydrocannabinol metabolites, providing insights into cannabinoid metabolism (Lander, Ben-Zvi, Mechoulam, Martin, Nordqvist, & Agurell, 1976).

Chemical and Structural Analysis

  • Novák and Salemink (1984) synthesized metabolites of cannabinol, including 11-hydroxycannabinol and 1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-9-carboxyli acid. This study was instrumental in understanding the structural aspects of these compounds (Novák & Salemink, 1984).
  • Jilani (2007) reported a one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, demonstrating an efficient method for synthesizing such compounds (Jilani, 2007).

Mechanism of Action

This compound is a cannabinoid receptor agonist . This means it binds to and activates cannabinoid receptors, which are part of the endocannabinoid system involved in a variety of physiological processes.

Future Directions

The compound has potential applications as an anti-inflammatory agent, neuroprotective agent, and biomarker . Its role in the biosynthesis of Δ9-tetrahydrocannabinol suggests it may also be of interest in research related to the effects and uses of cannabinoids.

properties

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVRGSHRZRJTLZ-FWHYEAKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016163
Record name THC-COOH-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(pentyl-5,5,5-D3)-6H-dibenzo(b,D)pyran-9-carboxylic acid, (6aR,10aR)-

CAS RN

130381-15-6, 136844-96-7
Record name 6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(pentyl-5,5,5-D3)-6H-dibenzo(b,D)pyran-9-carboxylic acid, (6aR,10aR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130381156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THC-COOH-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136844-96-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 9-CARBOXY-11-NOR-.DELTA.9-TETRAHYDROCANNABINOL, (PENTYL-5,5,5-D3)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q7WYX30LC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(pentyl-5,5,5-D3)-6H-dibenzo(b,D)pyran-9-carboxylic acid, (6aR,10aR)-
Reactant of Route 2
6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(pentyl-5,5,5-D3)-6H-dibenzo(b,D)pyran-9-carboxylic acid, (6aR,10aR)-
Reactant of Route 3
6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(pentyl-5,5,5-D3)-6H-dibenzo(b,D)pyran-9-carboxylic acid, (6aR,10aR)-
Reactant of Route 4
6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(pentyl-5,5,5-D3)-6H-dibenzo(b,D)pyran-9-carboxylic acid, (6aR,10aR)-
Reactant of Route 5
6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(pentyl-5,5,5-D3)-6H-dibenzo(b,D)pyran-9-carboxylic acid, (6aR,10aR)-
Reactant of Route 6
6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-(pentyl-5,5,5-D3)-6H-dibenzo(b,D)pyran-9-carboxylic acid, (6aR,10aR)-

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